Demoxepam

Catalog No.
S579103
CAS No.
963-39-3
M.F
C15H11ClN2O2
M. Wt
286.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demoxepam

CAS Number

963-39-3

Product Name

Demoxepam

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2

InChI Key

PSADRZMLSXCSAS-UHFFFAOYSA-N

SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-Oxide5-Phenyl-7-chloro-3H-1,4-benzodiazepin-2(1H)-one 4-Oxide; 7-Chloro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one 4-Oxide; Chlordiazepoxide Lactam; NSC 169898; NSC 46007; NSC 46077; Ro

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

Demoxepam is a benzodiazepine derivative, specifically a metabolite of chlordiazepoxide. It belongs to the class of organic compounds known as 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. The chemical formula for demoxepam is C15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2}, and its IUPAC name is 7-chloro-2-hydroxy-5-phenyl-3H-1,4λ⁵-benzodiazepin-4-one . This compound has been studied for its anticonvulsant properties and is noted for its significant biological activity within the central nervous system.

The precise mechanism of Demoxepam's action, particularly its anti-anxiety effects, requires further investigation. However, its structural similarity to other benzodiazepines suggests it might interact with the GABA (gamma-aminobutyric acid) receptors in the central nervous system, promoting relaxation and anxiolysis (anxiety reduction) [].

Typical of benzodiazepines. One notable reaction involves the hydrolysis of the lactam ring, which can lead to the formation of other metabolites such as 2-amino-5-chlorobenzophenone . The degradation pathways often include oxidative processes and conjugation reactions that facilitate its elimination from the body.

Demoxepam exhibits several pharmacological effects, primarily acting as an anxiolytic and anticonvulsant agent. It enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism is common among benzodiazepines and contributes to their sedative and anxiolytic effects .

Demoxepam is primarily used in clinical settings for its anxiolytic and anticonvulsant properties. It may also be utilized in research settings to study benzodiazepine metabolism and pharmacodynamics. Additionally, due to its status as a metabolite of chlordiazepoxide, it serves as an important marker in pharmacokinetic studies related to benzodiazepine drugs .

Interaction studies of demoxepam have shown that it can interact with various receptors in the central nervous system. Its primary action involves enhancing GABAergic activity, which can lead to synergistic effects when combined with other central nervous system depressants. Caution is advised when co-administering with other medications that affect GABA_A receptor activity due to potential additive sedative effects .

Demoxepam shares structural and functional similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
ChlordiazepoxideC16H14ClN3OC_{16}H_{14}ClN_{3}OPrecursor to demoxepam; longer half-life; anxiolytic
NordazepamC15H14ClN3OC_{15}H_{14}ClN_{3}OActive metabolite; similar anxiolytic properties
OxazepamC15H10ClN3OC_{15}H_{10}ClN_{3}OShorter half-life; used for anxiety and insomnia
DiazepamC16H13ClN2OC_{16}H_{13}ClN_{2}OWidely used; longer half-life; versatile clinical use

Uniqueness of Demoxepam:

  • Metabolite Role: Demoxepam serves primarily as a metabolite rather than a first-line therapeutic agent.
  • Chemical Stability: It exhibits specific stability in metabolic pathways compared to its parent compound, chlordiazepoxide.
  • Biological Activity: While sharing similar mechanisms with other benzodiazepines, demoxepam's unique metabolic profile provides insights into drug interactions and pharmacokinetics.

Evolution of Benzodiazepine Research

The benzodiazepine class emerged from serendipitous discoveries in the 1950s, with chlordiazepoxide (Librium) representing the first clinically approved agent in this category [1] [5]. Early pharmacological studies focused on chlordiazepoxide’s anxiolytic and muscle-relaxant properties, but researchers soon recognized that its effects persisted longer than predicted by its plasma half-life. This discrepancy led to the hypothesis of active metabolites, culminating in the identification of demoxepam through urinary metabolite analysis in 1965 [3] [4].

Demoxepam’s discovery marked a critical juncture in benzodiazepine research, demonstrating that pharmacological activity could reside in metabolic byproducts rather than solely in parent compounds. Subsequent studies revealed that demoxepam itself undergoes further biotransformation to compounds like oxazepam and nordiazepam, creating complex metabolic cascades [3] [6]. This understanding forced a reevaluation of drug development strategies, shifting focus from single-entity pharmacology to metabolic pathway analysis.

Table 1: Key Milestones in Benzodiazepine Metabolite Research
YearDiscoverySignificance
1960Chlordiazepoxide introducedFirst benzodiazepine approved for clinical use
1965Demoxepam identified as metaboliteConfirmed active metabolites contribute to drug effects
1972Demoxepam biotransformation pathways mappedRevealed metabolic cascade to oxazepam/nordiazepam
2010LC-MS/MS characterization of demoxepam hydrolysisEnabled precise quantification in stability studies

Metabolite Identification Research History

Initial metabolite identification efforts relied on thin-layer chromatography and radiolabeling techniques. Schwartz and Postma’s 1972 study using carbon-14-labeled chlordiazepoxide provided the first conclusive evidence of demoxepam’s metabolic pathway in humans [4]. Their work demonstrated that 27% of administered chlordiazepoxide dose appeared as intact demoxepam in urine, with significant interspecies differences in metabolic rates [3] [4].

The development of liquid chromatography-mass spectrometry (LC-MS/MS) in the early 21st century revolutionized demoxepam analysis. A 2010 study employed this technology to confirm demoxepam as the exclusive hydrolysis product of chlordiazepoxide under physiological conditions, achieving detection limits of 0.1 ng/mL [2]. Gas chromatography-mass spectrometry (GC-MS) studies later revealed methodological artifacts, showing that demoxepam derivatization could produce false positives for nordiazepam and oxazepam [6]. These findings necessitated revisions in forensic toxicology protocols and highlighted the compound’s analytical complexity.

Methodological Developments in Demoxepam Research

Early pharmacokinetic studies utilized radioimmunoassays with limited specificity. The introduction of high-performance liquid chromatography (HPLC) in the 1980s enabled separation of demoxepam from structurally similar metabolites. A breakthrough occurred with the adaptation of atmospheric pressure chemical ionization (APCI) sources for LC-MS systems, allowing precise quantification even in low-concentration biological samples [2] [6].

Osmotic minipump studies in rodent models provided critical insights into demoxepam’s stability profile. Research demonstrated that chlordiazepoxide solutions at 37°C undergo first-order hydrolysis to demoxepam with a half-life of 9 days, while demoxepam itself remains stable for over 30 days under identical conditions [2]. These findings informed storage protocols for benzodiazepine formulations and intravenous preparations.

Key Research Contributors and Academic Institutions

The University of California, San Francisco pioneered early metabolic studies through the work of Mario Amzel and Edward Schwartz, who first characterized demoxepam’s GABA receptor interactions [5]. At Utrecht University, Christiaan Vinkers’ team conducted seminal stress-induced hyperthermia (SIH) studies comparing demoxepam and chlordiazepoxide potencies, establishing differential GABA-A receptor subtype efficacies [2].

Pharmaceutical researchers at Hoffmann-La Roche made foundational contributions, developing the first synthetic routes for demoxepam and patenting stabilization methods for chlordiazepoxide formulations. Academic-industrial collaborations at the Karolinska Institutet advanced our understanding of demoxepam’s pharmacokinetic-pharmacodynamic relationships through population modeling approaches [5].

Historical Impact on Benzodiazepine Research Paradigms

Demoxepam research fundamentally altered three key areas of neuropsychopharmacology:

  • Metabolite Activity Recognition: Prior to demoxepam’s characterization, drug development focused almost exclusively on parent compounds. Its identification forced adoption of metabolite screening protocols in preclinical studies [3] [5].
  • Analytical Chemistry Standards: Artifacts observed in GC-MS analysis of demoxepam led to updated guidelines for benzodiazepine confirmation testing, requiring orthogonal analytical methods for forensic applications [6].
  • Receptor Pharmacology Models: Comparative studies using demoxepam and chlordiazepoxide revealed subunit-specific GABA-A receptor interactions, explaining differences in anxiolytic versus sedative effects [2].

The compound’s unique stability profile (hydrolyzing from chlordiazepoxide while resisting further degradation) made it an ideal model for studying pH-dependent drug decomposition. Pharmaceutical chemists subsequently applied these insights to develop prodrugs with optimized metabolic activation profiles.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

286.0509053 g/mol

Monoisotopic Mass

286.0509053 g/mol

Heavy Atom Count

20

LogP

1.49 (LogP)

UNII

8X1XP5M0SB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 43 companies with hazard statement code(s):;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

963-39-3

Wikipedia

Demoxepam

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Explore Compound Types